molecular formula C31H48N4O2 B11964666 4,4'-Methylenebis(1,1-dibutyl-3-phenylurea) CAS No. 38818-27-8

4,4'-Methylenebis(1,1-dibutyl-3-phenylurea)

Cat. No.: B11964666
CAS No.: 38818-27-8
M. Wt: 508.7 g/mol
InChI Key: FJBJCMMXPKMYHT-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(1,1-dibutyl-3-phenylurea) is a synthetic organic compound with the molecular formula C31H48N4O2. It is known for its unique structure, which includes two phenylurea groups connected by a methylene bridge. This compound is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(1,1-dibutyl-3-phenylurea) typically involves the reaction of 4,4’-methylenedianiline with dibutylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 4,4’-Methylenebis(1,1-dibutyl-3-phenylurea) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(1,1-dibutyl-3-phenylurea) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylurea groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylurea compounds.

Scientific Research Applications

4,4’-Methylenebis(1,1-dibutyl-3-phenylurea) is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty polymers and as an additive in coatings and adhesives.

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(1,1-dibutyl-3-phenylurea) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may modulate signaling pathways by interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(1,1-dimethyl-3-phenylurea): Similar structure but with dimethyl groups instead of dibutyl groups.

    3,3’-Methylenebis(1,1-dibutylurea): Similar structure but with different positioning of the methylene bridge.

    4,4’-Methylenebis(phenyl isocyanate): Similar core structure but with isocyanate groups instead of phenylurea groups.

Uniqueness

4,4’-Methylenebis(1,1-dibutyl-3-phenylurea) is unique due to its specific combination of phenylurea groups and dibutyl substituents, which confer distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various research and industrial applications.

Properties

CAS No.

38818-27-8

Molecular Formula

C31H48N4O2

Molecular Weight

508.7 g/mol

IUPAC Name

1,1-dibutyl-3-[4-[[4-(dibutylcarbamoylamino)phenyl]methyl]phenyl]urea

InChI

InChI=1S/C31H48N4O2/c1-5-9-21-34(22-10-6-2)30(36)32-28-17-13-26(14-18-28)25-27-15-19-29(20-16-27)33-31(37)35(23-11-7-3)24-12-8-4/h13-20H,5-12,21-25H2,1-4H3,(H,32,36)(H,33,37)

InChI Key

FJBJCMMXPKMYHT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N(CCCC)CCCC

Origin of Product

United States

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